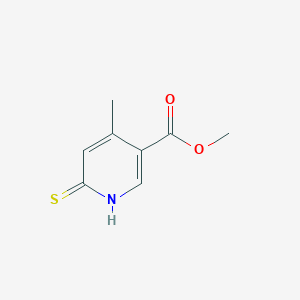

Methyl 6-mercapto-4-methylnicotinate

Description

Methyl 6-mercapto-4-methylnicotinate is a nicotinic acid derivative featuring a methyl ester group at the carboxyl position, a methyl substituent at the 4-position of the pyridine ring, and a thiol (-SH) group at the 6-position.

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

methyl 4-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C8H9NO2S/c1-5-3-7(12)9-4-6(5)8(10)11-2/h3-4H,1-2H3,(H,9,12) |

InChI Key |

LEQVLODQEBWFIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=S)NC=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 6-mercapto-4-methylnicotinate typically involves the esterification of 6-methylnicotinic acid with methanol in the presence of an acidic catalyst. The reaction is carried out under reflux conditions at temperatures ranging from 80°C to 100°C. The reaction mixture is then cooled, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-mercapto-4-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The methyl and mercapto groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, reduced sulfur species.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-mercapto-4-methylnicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 6-mercapto-4-methylnicotinate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins containing thiol groups, leading to the formation of disulfide bonds and modulation of enzyme activity.

Pathways Involved: It can influence oxidative stress pathways by acting as an antioxidant and scavenging reactive oxygen species (ROS).

Comparison with Similar Compounds

The following analysis compares Methyl 6-mercapto-4-methylnicotinate with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.

Structural Analogues and Substituent Effects

Key Observations :

- Thiol vs.

- Ester vs. Acid : The methyl ester group enhances volatility and lipid solubility compared to free carboxylic acids (e.g., 4-Chloro-6-methylnicotinic acid) .

Reactivity and Stability

- Thiol Group Reactivity : The mercapto group in this compound necessitates stringent storage conditions (e.g., inert atmosphere, protection from light) to prevent oxidation, unlike its methyl-substituted counterpart, which requires only standard ventilation .

Biological Activity

Methyl 6-mercapto-4-methylnicotinate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid, characterized by the presence of a thiol (-SH) group at the 6-position and a methyl group at the 4-position. Its chemical formula is . The presence of the thiol group is significant as it plays a crucial role in the compound's reactivity and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicate moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

The compound was tested using standard agar diffusion methods, showing zones of inhibition that suggest its potential as an antimicrobial agent.

The proposed mechanism for the antimicrobial action involves the disruption of bacterial cell membranes and interference with metabolic pathways. The thiol group may contribute to the formation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells, which is detrimental to their survival.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the compound's efficacy in clinical settings:

- Case Study on Antimicrobial Resistance : A study conducted on patients with chronic infections revealed that this compound effectively reduced microbial load in resistant strains, showcasing its potential as an alternative treatment option.

- Inflammation in Animal Models : In vivo studies using animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers, supporting its role as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.